N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine
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Overview
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine is a heterocyclic compound that features a pyrazole ring and a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, and antimicrobial activities .
Result of Action
Similar compounds have been reported to have a variety of effects at the molecular and cellular level, often contributing to their therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of appropriate precursors such as 2-aminothiophenol with α-haloketones under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the benzo[d]thiazole derivative with hydrazine and an appropriate α,β-unsaturated carbonyl compound.
Linking the Two Moieties: The final step involves the alkylation of the benzo[d]thiazole derivative with a suitable pyrazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-benzo[d]thiazol-2-amine
- 4,6-Dimethylbenzo[d]thiazol-2-amine
- 1-(2-(4,6-Dimethylbenzo[d]thiazol-2-yl)ethyl)-1H-pyrazole
Uniqueness
N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine is unique due to the presence of both pyrazole and benzo[d]thiazole moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and material science.
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine, commonly referred to by its IUPAC name, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C23H22N4O3S |
Molecular Weight | 434.5 g/mol |
CAS Number | 1171955-59-1 |
Synthesis
The synthesis of this compound generally involves nucleophilic substitution reactions where the nitrogen in the pyrazole acts as a nucleophile. Various methods have been reported, including eco-friendly approaches that utilize solvent-free conditions and NBS-assisted regioselective synthesis techniques .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds related to the pyrazole-thiazole structure demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 50 μg/mL . The antimicrobial efficacy was attributed to the structural features that enhance interaction with microbial targets.
Anticancer Properties
The compound has also shown promising anticancer activity. In vitro studies suggest that it induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial disruption . Specifically, compounds with similar structural motifs have been reported to inhibit tubulin polymerization and induce cell cycle arrest in cancer cell lines such as A549 and MDA-MB-468 .
Case Studies
- Antimicrobial Efficacy : A study evaluated several pyrazole-thiazole derivatives for their antimicrobial potential. Among them, specific compounds exhibited superior activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin .
- Anticancer Mechanism : Another investigation focused on a related benzothiazole derivative that induced apoptosis in hepatoma cells more effectively than in normal cells. The study revealed that the compound led to significant ROS production, triggering a cascade of events resulting in cell death .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- ROS Generation : Induction of oxidative stress leading to apoptosis.
- Tubulin Inhibition : Disruption of microtubule dynamics which is critical for cancer cell proliferation.
- Antimicrobial Interaction : Binding with bacterial proteins leading to cell death.
Properties
IUPAC Name |
4,6-dimethyl-N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-10-8-11(2)13-12(9-10)19-14(17-13)15-5-7-18-6-3-4-16-18/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNIBNRZZHONHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NCCN3C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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